3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde
Overview
Description
3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde is an organic compound with the molecular formula C10H9N3O It features a benzaldehyde moiety substituted with a 1H-1,2,4-triazol-1-ylmethyl group
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazole benzoic acid hybrids, have been shown to exhibit potent inhibitory activities against cancer cell lines .
Mode of Action
It’s worth noting that related compounds have been found to inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
Related compounds have been shown to affect cancer cell proliferation, suggesting potential impacts on cell cycle regulation and apoptosis pathways .
Pharmacokinetics
The compound’s solubility in dmso and methanol suggests that it may have reasonable bioavailability.
Result of Action
Related compounds have been shown to inhibit the proliferation of cancer cells, suggesting that this compound may have similar effects .
Action Environment
Its storage temperature is recommended to be in a refrigerator under an inert atmosphere , suggesting that temperature and exposure to oxygen may affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde typically involves the following steps:
Starting Materials: Benzaldehyde and 1H-1,2,4-triazole.
Reaction: The benzaldehyde is reacted with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate.
Solvent: Common solvents used include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 3-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid.
Reduction: 3-(1H-1,2,4-Triazol-1-ylmethyl)benzyl alcohol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of heterocyclic compounds and ligands for coordination chemistry.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as an antifungal and antimicrobial agent. The triazole ring is known for its bioactivity, and derivatives of this compound are studied for their efficacy against various pathogens.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and resins with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid
- 3-(1H-1,2,4-Triazol-1-ylmethyl)benzyl alcohol
- 4-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde
Uniqueness
3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for targeted research and application.
Properties
IUPAC Name |
3-(1,2,4-triazol-1-ylmethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-6-10-3-1-2-9(4-10)5-13-8-11-7-12-13/h1-4,6-8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVURYHFXBPNCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C=O)CN2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625202 | |
Record name | 3-[(1H-1,2,4-Triazol-1-yl)methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876316-30-2 | |
Record name | 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=876316-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(1H-1,2,4-Triazol-1-yl)methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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